2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine
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Overview
Description
2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine is a heterocyclic compound that features a fused oxazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a pharmacophore in drug design.
Preparation Methods
The synthesis of 2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from appropriate 5-amino-6-hydroxypyrimidine and acid chloride or anhydride .
Chemical Reactions Analysis
2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl group, leading to various substituted products.
Common reagents used in these reactions include phosphorus oxychloride, sodium ethoxide, and polyphosphoric acid . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as kinases and proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to the observed biological effects .
Comparison with Similar Compounds
2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives. Similar compounds include:
- 2,5-Dimethyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine
- 5,7-Dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5,7)-dione derivatives
These compounds share the oxazolo[5,4-d]pyrimidine scaffold but differ in their substituents, which can lead to variations in their biological activities and applications .
Properties
Molecular Formula |
C22H20N4O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,5-diphenyl-7-piperidin-1-yl-[1,3]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C22H20N4O/c1-4-10-16(11-5-1)19-24-20(26-14-8-3-9-15-26)18-22(25-19)27-21(23-18)17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
KWWPWJFXZRPMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=NC(=N2)C4=CC=CC=C4)OC(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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